molecular formula C9H7NOS B189169 Phenacyl thiocyanate CAS No. 5399-30-4

Phenacyl thiocyanate

Cat. No. B189169
CAS RN: 5399-30-4
M. Wt: 177.22 g/mol
InChI Key: DLLVIJACDVJDIP-UHFFFAOYSA-N
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Description

Phenacyl thiocyanate is an organic compound containing the functional group RSCN. The organic group is attached to sulfur: R−S−C≡N has a S–C single bond and a C≡N triple bond . It has a molecular formula of C9H7NOS .


Synthesis Analysis

Phenacyl thiocyanate can be synthesized through various methods. One common method involves the reaction between alkyl halides and alkali thiocyanate in aqueous media . Another method involves the use of a β-cyclodextrin-silica hybrid as a microvessel and solid–liquid phase-transfer catalyst for the nucleophilic substitution reaction of phenacyl halides in water . Other methods involve the use of Amberlite IRA-910 with different counter ions as polymer-supported reagents in nucleophilic substitution reactions .


Molecular Structure Analysis

The molecular structure of Phenacyl thiocyanate consists of a phenyl ring attached to a thiocyanate group. The molecular weight is 177.223 .


Chemical Reactions Analysis

Phenacyl thiocyanate can undergo various chemical reactions. For instance, it can be hydrolyzed to thiocarbamates . It can also participate in direct thiocyanation reactions, which can introduce SCN groups into parent molecules for constructing SCN-containing small organic molecules .


Physical And Chemical Properties Analysis

Phenacyl thiocyanate has a molecular weight of 177.22 . It has a density of 1.223±0.06 g/cm3 .

Scientific Research Applications

  • Organic & Biomolecular Chemistry

    • Phenacyl thiocyanate is used in the field of Organic & Biomolecular Chemistry .
    • Thiocyanates, including Phenacyl thiocyanate, are common in natural products, synthetic drugs, and bioactive molecules . Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities .
    • Thiocyanation can introduce SCN groups into parent molecules for constructing SCN-containing small organic molecules . The direct introduction method mainly includes nucleophilic reaction, electrophilic reaction, and free radical reaction, which can simply and quickly introduce SCN groups at the target sites to construct thiocyanates .
    • The results of these reactions have broad application prospects .
  • Photocatalytic Difunctionalization of Alkenes and Alkynes

    • Phenacyl thiocyanate is used in the field of photocatalytic difunctionalization of alkenes and alkynes .
    • Boron-doped TiO2 (B-TiO2) was prepared, characterized, and successfully applied as a reusable, inexpensive, available, and heterogeneous nanophotocatalyst under visible light for a novel method of construction of phenacyl thiocyanate compounds from double or triple bonds .
    • This project is impressive for obtaining the desired compounds in a short time, using a renewable energy source, and using a catalyst with easy extraction that is solvent-safe, and without the use of any oxidants, bases, and ligands, or harsh conditions .
    • This is the first report of the construction of phenacyl thiocyanates through this photocatalytic method under visible light .

Safety And Hazards

Phenacyl thiocyanate can be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

Phenacyl thiocyanate has broad application prospects. It can be used to construct SCN-containing small organic molecules . It can also be used as a reusable, inexpensive, available, and heterogeneous nanophotocatalyst under visible light for a novel method of construction of phenacyl thiocyanate compounds from double or triple bonds .

properties

IUPAC Name

phenacyl thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS/c10-7-12-6-9(11)8-4-2-1-3-5-8/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLVIJACDVJDIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70277242
Record name Phenacyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70277242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenacyl thiocyanate

CAS RN

5399-30-4
Record name 5399-30-4
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenacyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70277242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenacyl thiocyanate
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Synthesis routes and methods I

Procedure details

In accordance with the known process (Beilstein, 8, 94), 10.0 g (50 mmol) of o-bromoacetophenone and 4.9 g (50 mmol) of potassium thiocyanate were added to 80 ml of ethyl alcohol, and the resultant mixture was heated at 80° C. for 3 hours and then allowed to stand overnight. Added to the reaction mixture were 50 ml of water. Precipitated crystals were collected by filtration, washed with 50% aqueous ethyl alcohol and then dried, whereby the title compound was obtained as colorless crystals.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
80 mL
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reactant
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resultant mixture
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50 mL
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Synthesis routes and methods II

Procedure details

150 g of ω-chloroacetophenone are dissolved at 50° C. in 1000 ml of ethanol, followed by the addition of a solution of 102 g of KSCN in 40 ml of water. After stirring for 10 minutes at 50° C., the ω-thiocyano acetophenone formed is precipitated with water.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
102 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Bromoacetophenone-modified aminopropylsilylated glass surfaces (2.5×7.5 cm; Sigma, Silane-Prep™, S4651) (see Example 13) were coated with a 0.1M solution of sodium thiocyanate in ethanol and incubated for five hours at 50° C. The glass surfaces thus treated were then washed five times using respectively 30 mL of ethanol for 3 minutes each at room temperature. After washing three times for three minutes each using respectively 30 mL of DCM at room temperature, the glass surfaces were dried and stored at 4° C. until further use.
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0 (± 1) mol
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0 (± 1) mol
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solution
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Synthesis routes and methods IV

Procedure details

A solution of α-bromoacetophenone (10.0 g, 50.0 mmol) and potassium thiocyanate (4.90 g, 50.0 mmol) in ethanol (80 ml) was stirred at 80° C. for 3 hours. After cooling to room temperature, a precipitated solid was collected by filtration, washed with 50% ethanol in water and dried to give 5.99 g (67.6%) of the desired product.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
67.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Phenacyl thiocyanate
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Phenacyl thiocyanate
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Phenacyl thiocyanate
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Phenacyl thiocyanate

Citations

For This Compound
131
Citations
AS Shawali, AO Abdelhamid - Journal of Heterocyclic …, 1976 - Wiley Online Library
… In the course of this investigation, we studied also the azo coupling of phenacyl thiocyanate (IV). To dale there has been no data published regarding the azo coupling of active …
Number of citations: 38 onlinelibrary.wiley.com
B Batanero, R Horcajada, R Mallmann… - Electrochimica …, 2002 - Elsevier
The cathodic reduction of phenacyl thiocyanate in aprotic medium leads to an enolate, which acts as nucleophile in addition or substitution reactions as well as electrogenerated base. …
Number of citations: 10 www.sciencedirect.com
AM Farag, AA Fahmi, AO Abdelhamid… - Journal of …, 1987 - Wiley Online Library
The reaction of diazotized 3‐phenyl‐5‐aminopyrazole with phenacyl thiocyanate 1a and phenacyl selenocyanate 1b afforded directly 2‐imino‐3‐(3‐phenyl‐5‐pyrazolyl)‐5‐benzoyl‐2,3…
Number of citations: 12 onlinelibrary.wiley.com
KMМГGO Nevstad, J Songstad - Acta Chemica Scandinavia …, 1986 - actachemscand.org
The structures of the title compounds, PhC (0) CH2XCN, X= S, I, and X= Se, II, have been determined by X-ray methods. The compounds are monoclinic with space group P2,/c and are …
Number of citations: 0 actachemscand.org
A Alizadeh, R Rezaiyehraad - Journal of Sulfur Chemistry, 2022 - Taylor & Francis
… of substituted derivatives of thiophene and 2-aminothiophene bearing o-acylphenol moieties were obtained via the reaction between 3-formylchromone with phenacyl thiocyanate in the …
Number of citations: 3 www.tandfonline.com
HM Meshram, PB Thakur, BM Babu, VM Bangade - Tetrahedron Letters, 2012 - Elsevier
… After grinding for 5 min, the desired product phenacyl thiocyanate was isolated in a 52% yield … of K10-clay supported thiocyanating reagent for the preparation of phenacyl thiocyanate. …
Number of citations: 22 www.sciencedirect.com
CE Grothaus, FB Dains - Journal of the American Chemical …, 1936 - ACS Publications
… k Fusion of phenacyl thiocyanate and di-£-bromophenylformamidine. Fusion of phenacyl thiocyanate and di-^-chlorophenylformamidine. m Fusion of phenacyl-£-tolyl sulfinate and di-^-…
Number of citations: 18 pubs.acs.org
LG Kuz'mina, AV Churakov, MA Navasardyan… - Russian Chemical …, 2021 - Springer
… 4-(Tetradecyloxy)phenacyl thiocyanate NCS—CH2—C(O)—C6H4—OC14H29 was studied by differential scanning calorimetry (DSC) and X-ray diffraction. According to the DSC …
Number of citations: 2 link.springer.com
M Tsunooka, T Yamamoto, Y Kurokawa… - Journal of …, 2002 - jstage.jst.go.jp
… It was expected that DABCO and phenacyl thiocyanate … That is, the photolysis of PnDbSCN resulted in the formation of DABCO and phenacyl thiocyanate. …
Number of citations: 15 www.jstage.jst.go.jp
V Nair, LG Nair, TG George, A Augustine - Tetrahedron, 2000 - Elsevier
… phenacyl thiocyanate 3a in 1:2 ratio. With the reasonable assumption that oxygen takes part in the reaction leading to the phenacyl thiocyanate… In this case the phenacyl thiocyanate was …
Number of citations: 59 www.sciencedirect.com

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